1-(4-Nitrobenzoyl)piperidin-4-amine
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Overview
Description
1-(4-Nitrobenzoyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 4-nitrobenzoyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)piperidin-4-amine can be synthesized through a multi-step process involving the acylation of piperidine with 4-nitrobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzoyl)piperidin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)piperidin-4-amine.
Substitution: Various substituted piperidin-4-amines depending on the electrophile used.
Scientific Research Applications
1-(4-Nitrobenzoyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studying enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Aminobenzoyl)piperidin-4-amine: Similar structure but with an amine group instead of a nitro group.
1-(4-Fluorobenzoyl)piperidin-4-amine: Contains a fluorine atom instead of a nitro group, which can alter its reactivity and biological activity.
Uniqueness: 1-(4-Nitrobenzoyl)piperidin-4-amine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity.
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H15N3O3/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2 |
InChI Key |
HTIFOGZDWMKLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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